An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-5-methylpyridin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-5-methylpyridin-3-amine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Methoxy-5-methylpyridin-3-amine (CAS No. 1781805-27-3), a substituted aminopyridine of significant interest in medicinal chemistry and synthetic organic chemistry. While experimental data for this specific compound is not extensively published, this document leverages established principles of physical organic chemistry, data from structurally related analogs, and predictive modeling to offer a robust profile. Included are detailed, field-proven experimental protocols for the empirical determination of key parameters such as melting point, aqueous solubility, and pKa. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior for applications ranging from reaction optimization to formulation development.
Introduction and Molecular Identity
4-Methoxy-5-methylpyridin-3-amine is a heterocyclic compound featuring a pyridine core functionalized with an amino, a methoxy, and a methyl group. This arrangement of an electron-donating methoxy group and a primary amine on the pyridine ring makes it a versatile building block. Substituted pyridines are foundational motifs in pharmaceuticals and agrochemicals, and understanding the precise physicochemical characteristics of this intermediate is critical for its effective use.[1] This guide serves as an expert-led framework for anticipating and verifying its properties.
A summary of the key molecular identifiers is presented below.
| Identifier | Value | Source |
| CAS Number | 1781805-27-3 | |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| InChI Key | N/A - Not widely indexed | |
| SMILES | Nc1c(OC)c(C)cnc1 |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N_amine [label="NH₂", pos="-2.6,-1.25!"]; O_methoxy [label="O", pos="0,-2.8!"]; C_methoxy [label="CH₃", pos="0,-4.1!"]; C_methyl [label="CH₃", pos="2.6,-1.25!"];
// Aromatic bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""];
// Substituent bonds C3 -- N_amine [label=""]; C4 -- O_methoxy [label=""]; O_methoxy -- C_methoxy [label=""]; C5 -- C_methyl [label=""];
// Invisible nodes for double bonds db1 [pos="-0.75,1.25!", shape=point, style=invis]; db2 [pos="-1.3,0!", shape=point, style=invis]; db3 [pos="-0.75,-1.25!", shape=point, style=invis]; db4 [pos="0.75,-1.25!", shape=point, style=invis]; db5 [pos="1.3,0!", shape=point, style=invis]; db6 [pos="0.75,1.25!", shape=point, style=invis];
// Double bonds N1 -- db1 [style=invis]; C2 -- db1 [style=invis]; C3 -- db2 [style=invis]; C4 -- db2 [style=invis]; C5 -- db3 [style=invis]; C6 -- db3 [style=invis]; }
Caption: Molecular Structure of 4-Methoxy-5-methylpyridin-3-amine.
Physicochemical Properties: A Predictive Analysis
The following table summarizes the predicted physicochemical properties based on structural analogy and computational models.
| Property | Predicted Value / Range | Rationale & Commentary |
| Physical Form | Solid (Crystalline) | The structurally similar isomer, 5-Methoxy-4-methylpyridin-3-amine, is a solid with a melting point of 73-75 °C.[2][3] The presence of hydrogen bonding (amine) and a rigid aromatic core supports a solid state at room temperature. |
| Melting Point | 70 - 90 °C | Based on the melting point of the aforementioned isomer (73-75 °C).[2][3] The exact value will depend on crystalline packing, which is influenced by the substitution pattern. A definitive value requires experimental determination. |
| Boiling Point | > 300 °C (Decomposition likely) | No experimental data is available. High boiling points are expected for aromatic amines. Decomposition at elevated temperatures is a strong possibility. |
| Aqueous Solubility | pH-dependent | The molecule possesses basic nitrogen atoms (pyridine and amine), making its aqueous solubility highly dependent on pH. In acidic solutions (pH < 4), protonation should significantly enhance solubility. In neutral or basic media, solubility is expected to be low to moderate. |
| Organic Solvent Solubility | High | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and chlorinated solvents like dichloromethane, consistent with related pyridine derivatives.[4][5] Solubility in non-polar solvents like hexanes is likely to be low. |
| pKa (Conjugate Acid) | pKa₁: ~5-6 (Pyridine N)pKa₂: ~2-3 (Amine N) | The pyridine nitrogen is the more basic site. Its pKa is expected to be slightly higher than that of pyridine (~5.2) due to the electron-donating effects of the methoxy and methyl groups. The exocyclic amino group is significantly less basic due to the electron-withdrawing nature of the sp²-hybridized ring carbon to which it is attached. |
Spectroscopic Profile: An Expert-Led Prediction
Unambiguous structural elucidation is paramount. This section provides a predictive spectroscopic framework for identifying 4-Methoxy-5-methylpyridin-3-amine and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show five primary signals.
-
Two distinct singlets in the aromatic region corresponding to the two protons on the pyridine ring.
-
A sharp singlet for the three protons of the methoxy group.
-
A sharp singlet for the three protons of the methyl group.
-
A broad singlet for the two protons of the primary amine group, which may exchange with trace water in the solvent.
-
| Protons | Predicted Shift (δ, ppm) | Multiplicity | Commentary |
| H-2 (Aromatic) | 8.0 - 8.2 | Singlet | This proton is adjacent to the ring nitrogen, leading to significant deshielding. |
| H-6 (Aromatic) | 7.8 - 8.0 | Singlet | Also adjacent to the ring nitrogen, but its chemical environment is slightly different from H-2. |
| -NH₂ (Amine) | 3.5 - 4.5 | Broad Singlet | The chemical shift is variable and depends on concentration and solvent. |
| -OCH₃ (Methoxy) | 3.8 - 4.0 | Singlet | Typical range for an aryl methoxy group. |
| -CH₃ (Methyl) | 2.2 - 2.4 | Singlet | Typical range for a methyl group on an aromatic ring. |
-
¹³C NMR (100 MHz, CDCl₃): Six distinct signals are expected for the aromatic carbons and two for the aliphatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Primary Amine) | 3400 - 3300 (two bands) | Asymmetric & Symmetric Stretch |
| C-H (Aromatic) | 3100 - 3000 | Stretch |
| C-H (Aliphatic) | 2950 - 2850 | Stretch |
| N-H (Primary Amine) | 1650 - 1580 | Bend (Scissoring) |
| C=C, C=N (Aromatic) | 1600 - 1450 | Ring Stretch |
| C-N (Aromatic Amine) | 1335 - 1250 | Stretch |
| C-O (Aryl Ether) | 1275 - 1200 | Asymmetric Stretch |
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is suitable for providing fragmentation data.
-
Molecular Ion (M⁺•): A prominent peak is expected at a mass-to-charge ratio (m/z) of 138, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 123.
-
Loss of formaldehyde (CH₂O) from the methoxy group, potentially leading to a fragment at m/z 108.
-
Cleavage of the C-N bond of the amino group.
-
Experimental Protocols for Physicochemical Characterization
The following sections provide standardized, step-by-step methodologies for the empirical determination of the key physicochemical properties.
Melting Point Determination
Causality & Rationale: The melting point is a fundamental property that indicates purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound, whereas impurities lead to a depressed and broader melting range.[6][7] This protocol uses a standard digital melting point apparatus for accuracy and ease of use.
Detailed Methodology:
-
Sample Preparation: Finely crush a small amount of dry 4-Methoxy-5-methylpyridin-3-amine into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder until 2-3 mm of the sample is packed into the sealed end.[6]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool significantly.[7]
-
Accurate Determination: Using a fresh capillary, heat to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Thermodynamic Aqueous Solubility (Shake-Flask Method)
Causality & Rationale: The shake-flask method is the gold standard for determining equilibrium solubility.[8] It ensures the solution is fully saturated by allowing sufficient time for equilibrium to be reached between the solid compound and the solvent. This is critical for applications in formulation and bioavailability studies.
Detailed Methodology:
-
Solution Preparation: Add an excess amount of solid 4-Methoxy-5-methylpyridin-3-amine to a series of vials containing aqueous buffers of known pH (e.g., pH 3.0, 5.0, 7.4). A visible amount of undissolved solid must remain.[8]
-
Equilibration: Seal the vials and place them in an isothermal shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet any remaining suspended solid.[8]
-
Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any final particulate matter.[4]
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC or the buffer itself for UV-Vis).
-
Determine the concentration of the dissolved compound using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry against a calibration curve.[4][9]
-
-
Calculation: Report the solubility in units such as mg/mL or µM at the specified pH and temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
pKa Determination by Potentiometric Titration
Causality & Rationale: Potentiometric titration is a highly accurate method for determining pKa values.[10] It relies on monitoring the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[10] For a molecule with multiple basic centers like 4-Methoxy-5-methylpyridin-3-amine, this method can resolve the individual pKa values.
Detailed Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of 4-Methoxy-5-methylpyridin-3-amine in deionized water or a solution of known ionic strength (e.g., 0.1 M KCl).
-
Titration Setup:
-
Place the solution in a jacketed beaker to maintain a constant temperature.
-
Immerse a calibrated pH electrode and a magnetic stir bar into the solution.[10]
-
Begin stirring at a constant, moderate speed.
-
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.[11][12]
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before the next addition.[10]
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative (dpH/dV) to accurately determine the equivalence points (where the derivative is maximal).
-
The pKa values are the pH values at the half-equivalence points (i.e., at half the volume of titrant required to reach each equivalence point).[10]
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Conclusion
4-Methoxy-5-methylpyridin-3-amine is a substituted pyridine with physicochemical properties characteristic of a small, functionalized aromatic amine. It is predicted to be a crystalline solid with a melting point in the range of 70-90 °C. Its solubility is highly dependent on pH, a critical consideration for its use in aqueous reaction media or biological systems. The presence of two basic centers, the pyridine nitrogen being the more basic, dictates its behavior in acid-base chemistry. The predictive spectroscopic data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to confidently identify, handle, and utilize this important chemical intermediate in their research and development endeavors.
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- DOI. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as.
- BenchChem. (2026). 4-Methoxy-N-methylpyridin-3-amine|High-Quality Research Chemical.
- Exp 1 - Melting Points.
- MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
- BLDpharm. 1781805-27-3|4-Methoxy-5-methylpyridin-3-amine.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.
- MilliporeSigma. 5-Methoxy-4-methylpyridin-3-amine | 77903-28-7.
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